Cas no 1361885-02-0 (Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate)

Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
-
- Inchi: 1S/C10H10BrF2NO2/c1-5-3-6(4-11)8(10(15)16-2)14-7(5)9(12)13/h3,9H,4H2,1-2H3
- InChI Key: XJLXQVDRFNFWSA-UHFFFAOYSA-N
- SMILES: BrCC1=C(C(=O)OC)N=C(C(F)F)C(C)=C1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- XLogP3: 2.6
- Topological Polar Surface Area: 39.2
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005125-500mg |
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate |
1361885-02-0 | 97% | 500mg |
$1,029.00 | 2022-04-02 | |
Alichem | A020005125-1g |
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate |
1361885-02-0 | 97% | 1g |
$1,663.20 | 2022-04-02 |
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate Related Literature
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
Additional information on Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate
Research Briefing on Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0)
Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0) is a key intermediate in the synthesis of biologically active compounds, particularly in the development of pharmaceuticals targeting inflammatory and oncological diseases. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This briefing consolidates the latest research findings on this compound, focusing on its synthetic applications, biological relevance, and potential therapeutic implications.
The compound's structural features, including the bromomethyl and difluoromethyl groups, make it a versatile building block for medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of novel pyridine-based inhibitors of protein kinases, which are critical targets in cancer therapy. The researchers employed cross-coupling reactions to functionalize the pyridine core, yielding derivatives with potent inhibitory activity against specific kinase isoforms. The study underscored the compound's role in enhancing binding affinity and selectivity through strategic modifications.
Further investigations have explored the compound's application in the development of anti-inflammatory agents. A recent preprint on bioRxiv detailed its incorporation into a series of small molecules designed to modulate NF-κB signaling, a pathway implicated in chronic inflammation. The bromomethyl group facilitated the introduction of additional pharmacophores, leading to compounds with improved pharmacokinetic profiles. These findings suggest that Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate could serve as a cornerstone for designing next-generation anti-inflammatory drugs.
From a synthetic perspective, advancements in catalytic methodologies have streamlined the production of this intermediate. A 2024 report in Organic Process Research & Development described a scalable, palladium-catalyzed bromination protocol that minimizes byproduct formation and enhances yield. This innovation addresses previous challenges associated with the compound's instability under conventional conditions, paving the way for its broader adoption in industrial-scale pharmaceutical manufacturing.
In conclusion, Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate (CAS: 1361885-02-0) continues to emerge as a critical tool in drug discovery, with recent studies highlighting its versatility and efficacy. Ongoing research is expected to uncover additional applications, particularly in targeted therapies and personalized medicine. Researchers are encouraged to explore its potential in combinatorial chemistry and high-throughput screening to accelerate the identification of novel bioactive molecules.
1361885-02-0 (Methyl 5-(bromomethyl)-2-(difluoromethyl)-3-methylpyridine-6-carboxylate) Related Products
- 2648949-16-8(6-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl fluoride)
- 2680847-17-8(tert-butyl N-[4-cyano-1-(3-methylbutyl)-1H-pyrazol-5-yl]carbamate)
- 2307731-64-0(rac-(1R,2S)-2-(morpholin-4-yl)cyclopropan-1-amine dihydrochloride)
- 2228409-63-8(1-amino-3-(2-methylpyridin-3-yl)propan-2-ol)
- 2137694-95-0(1-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-1-amine)
- 1204296-93-4(3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1807537-40-1(Hydroxy-PEG3-PFP ester)
- 1018613-28-9({4-4-(Cyclopropylmethyl)piperazin-1-ylphenyl}methanamine)
- 74457-87-7(1-(2-Fluoro-4-methoxyphenyl)ethanol)
- 533872-28-5(N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide)



